molecular formula C16H12Cl2O3 B1596610 Clofenoxyde CAS No. 3030-53-3

Clofenoxyde

Cat. No. B1596610
CAS RN: 3030-53-3
M. Wt: 323.2 g/mol
InChI Key: JVVSVPLSTGMSJT-UHFFFAOYSA-N
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Patent
US04069341

Procedure details

This invention concerns the compound oxybis(4,1-phenylene(2-oxo-2,1-ethanediyl)) thiocyanate, hereinafter referred to as "Compound", corresponding to the formula ##STR1## Compound is prepared by reacting diphenyl oxide with chloroacetyl chloride in the presence of alumnium chloride in carbon disulfide reaction medium, whereby 1,1'-(oxydi-4,1-phenylene)bis[2-chloroethanone] is formed. The latter is then reacted with alkali metal thiocyanate, advantageously potassium thiocyanate, in acetone as reaction medium to form Compound.
Name
oxybis(4,1-phenylene(2-oxo-2,1-ethanediyl)) thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([C:14]1[CH:19]=[CH:18][C:17](C(=O)CSC#N)=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9]SC#N)=[CH:4][CH:3]=1.C1(OC2C=CC=CC=2)C=CC=CC=1.[Cl:39][CH2:40][C:41](Cl)=[O:42].[Cl-:44]>C(=S)=S>[O:1]([C:14]1[CH:19]=[CH:18][C:17]([C:41](=[O:42])[CH2:40][Cl:39])=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9][Cl:44])=[CH:4][CH:3]=1

Inputs

Step One
Name
oxybis(4,1-phenylene(2-oxo-2,1-ethanediyl)) thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=C(C=C1)C(CSC#N)=O)C1=CC=C(C=C1)C(CSC#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=C(C=C1)C(CCl)=O)C1=CC=C(C=C1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.